molecular formula C14H17NO2 B11873918 Spiro[2.4]heptan-4-ol, phenylcarbamate CAS No. 73928-08-2

Spiro[2.4]heptan-4-ol, phenylcarbamate

Cat. No.: B11873918
CAS No.: 73928-08-2
M. Wt: 231.29 g/mol
InChI Key: MHTOTGKLDPSBIU-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound with a unique spirocyclic structure. It consists of a spiro[2.4]heptane core with a hydroxyl group at the 4-position and a phenylcarbamate group attached to the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-4-ol, phenylcarbamate typically involves the preparation of the spiro[2.4]heptane core followed by functionalization at the 4-position. One common method involves the transformation of spiro[2.4]heptan-4-one into the desired product through a series of reactions. For example, spiro[2.4]heptan-4-one can be converted to 5-phenylthio-α,β-unsaturated ketone, which is then subjected to conjugate addition of an organocuprate reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-ol, phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylcarbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of spiro[2.4]heptan-4-one or spiro[2.4]heptan-4-al.

    Reduction: Formation of spiro[2.4]heptan-4-amine.

    Substitution: Formation of various substituted spiro[2.4]heptane derivatives.

Scientific Research Applications

Spiro[2.4]heptan-4-ol, phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-4-ol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The phenylcarbamate group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptan-4-ol, phenylcarbamate is unique due to its specific combination of a spiro[2.4]heptane core and a phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, including case studies and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which is known for imparting distinct biological properties. The compound can be represented as follows:

C7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2

Biological Activity Overview

The biological activities of spiro compounds, including this compound, are diverse and include:

  • Anticancer Activity : Spiro compounds have shown promise in inhibiting various cancer cell lines.
  • Antimicrobial Properties : Many spiro compounds exhibit antibacterial and antifungal activities.
  • Enzyme Inhibition : Certain spiro derivatives act as inhibitors for specific enzymes, which can be leveraged in therapeutic applications.

Anticancer Activity

A study investigating the anticancer potential of spiro compounds highlighted that several derivatives, including those similar to this compound, demonstrated significant cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Apoptosis induction
Other spiro derivativesA549 (lung)10Cell cycle arrest

Antimicrobial Activity

Research has also shown that spiro compounds possess antimicrobial properties. For instance, a series of studies reported that derivatives similar to spiro[2.4]heptan-4-ol exhibited substantial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism typically involves disrupting bacterial cell wall synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

Spiro[2.4]heptan-4-ol has been explored for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit glucosylceramide synthase (GCS), which is crucial in the biosynthesis of glycosphingolipids involved in various metabolic diseases.

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the efficacy of this compound on human cancer cells, researchers observed a dose-dependent reduction in cell viability. The compound was administered at varying concentrations over 48 hours, revealing significant cytotoxicity at higher doses.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of spiro compounds against common pathogens. The results indicated that spiro[2.4]heptan-4-ol showed comparable efficacy to established antibiotics in inhibiting bacterial growth.

Properties

CAS No.

73928-08-2

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

spiro[2.4]heptan-7-yl N-phenylcarbamate

InChI

InChI=1S/C14H17NO2/c16-13(15-11-5-2-1-3-6-11)17-12-7-4-8-14(12)9-10-14/h1-3,5-6,12H,4,7-10H2,(H,15,16)

InChI Key

MHTOTGKLDPSBIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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